molecular formula C22H23N3O2 B4982815 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B4982815
M. Wt: 361.4 g/mol
InChI Key: ACDAJNFYXJJGPE-UHFFFAOYSA-N
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Description

5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and chemical biology, particularly in the development of kinase inhibitors. Its core structure is based on a rigid, tricyclic benzodiazepine system, which serves as a privileged scaffold for designing potent and selective ligands for various protein targets. This specific derivative is recognized for its role as a key intermediate in the synthesis of highly selective inhibitors of the kinase PDK1 (3-Phosphoinositide-dependent kinase-1) . The compound's structure, featuring a pyridyl moiety and an acetyl group, provides critical pharmacophore elements that can be optimized for binding affinity and selectivity. Researchers utilize this compound to explore cellular signaling pathways, particularly the PI3K/Akt pathway where PDK1 plays a central role , which is frequently dysregulated in cancers and metabolic diseases. Its primary research value lies in its utility as a versatile building block for the creation of targeted chemical probes, enabling the study of kinase function and the validation of new therapeutic targets in oncology and beyond.

Properties

IUPAC Name

5-acetyl-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14(26)25-18-10-5-4-8-15(18)24-17-12-22(2,3)13-19(27)20(17)21(25)16-9-6-7-11-23-16/h4-11,21,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAJNFYXJJGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, with a pyridine derivative under acidic or basic conditions.

    Dimethylation: The 9,9-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound belongs to the benzodiazepine class, which is renowned for its diverse pharmacological properties. Its unique structure contributes to its interactions with neurotransmitter receptors, particularly GABA_A receptors. This interaction is crucial for understanding its potential therapeutic effects.

Anxiolytic and Sedative Effects

Research indicates that compounds similar to 5-acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one exhibit anxiolytic (anxiety-reducing) and sedative properties. Benzodiazepines are commonly used in clinical settings for anxiety disorders and sleep disturbances due to their ability to enhance the effects of GABA, a primary inhibitory neurotransmitter in the brain .

Anticonvulsant Properties

Benzodiazepines are also recognized for their anticonvulsant activities. The compound may hold promise for developing new anticonvulsant medications that could offer improved efficacy and safety profiles compared to existing treatments .

Chemical Reactivity and Derivative Synthesis

The presence of an acetyl group and dimethyl substituents in the structure of this compound enhances its chemical reactivity and solubility. This property is essential for synthesizing derivatives with altered biological activities. Various synthetic methods have been documented to modify the compound for specific applications in medicinal chemistry.

Synthesis of Derivatives

Research has shown that derivatives of benzodiazepines can be synthesized to improve their pharmacological properties. For instance, derivatives with surfactant-like characteristics can enhance drug delivery mechanisms by facilitating the transport of hydrophilic and hydrophobic drugs across cellular membranes .

Compound Name Structural Features Biological Activity
5-Acetyl-7-methylbenzodiazepineSimilar benzodiazepine coreAnxiolytic
9-Methyl-6-(2-pyridyl)benzodiazepineContains pyridine substituentSedative
7-Acetyl-1-methylbenzodiazepineAcetyl group presentAnticonvulsant

Potential Anti-inflammatory and Antitumor Activities

Recent studies have suggested that benzodiazepines may possess anti-inflammatory and antitumor properties. This opens avenues for exploring this compound in cancer therapeutics .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of benzodiazepine derivatives in various therapeutic contexts:

  • Case Study on Sedative Effects : A study involving behavioral tests on mice demonstrated significant sedative effects of a derivative similar to the compound when administered at therapeutic doses .
  • Anticonvulsant Research : Another investigation focused on the anticonvulsant properties of a related benzodiazepine derivative showed promising results in reducing seizure activity in animal models .

Mechanism of Action

The mechanism of action of 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural Differences :

  • Substituent at Position 6 : The target compound features a 2-pyridyl group, whereas WAY-299905 has a 4-nitrophenyl substituent. The pyridyl group introduces a heteroaromatic ring capable of hydrogen bonding, while the nitro group in WAY-299905 is strongly electron-withdrawing, reducing electron density on the aromatic system.

Functional Implications :

  • Solubility : The pyridyl group may enhance aqueous solubility compared to the nitro-substituted analog. WAY-299905 dissolves in DMSO at 125 mg/mL, but solubility in polar solvents for the target compound could differ due to pyridyl’s polarity .
  • Biological Activity: WAY-299905 exhibits antioxidant activity (DPPH radical scavenging, IC50 = 470 nM), while the pyridyl group in the target compound might modulate interactions with enzymes or receptors, such as EGFR or cannabinoid receptors, as seen in related tetrahydrobenzo derivatives .

Caffeic Acid Amides (D1-D17)

Structural Contrast :

  • Core Scaffold : The caffeic acid derivatives (e.g., D9) contain a 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin moiety linked to an acrylamide group, differing from the benzodiazepine core in the target compound. However, both share tetrahydrobenzo-fused systems .

Substituent Effects :

  • Bioactivity : In D9, a 4-ethoxyphenyl substituent conferred potent antiproliferative activity (HepG2 IC50 = 0.79 μM; EGFR IC50 = 0.36 μM). This highlights the importance of electron-donating groups (e.g., -OCH2CH3) in enhancing activity, which may parallel the acetyl and pyridyl groups’ roles in the target compound .

JWH-051 and JWH-133 (Cannabinoid Analogs)

Structural Similarities :

  • Tetrahydrobenzo Motif : Both JWH-051 and JWH-133 feature tetrahydrobenzo[c]chromene scaffolds, sharing the tetrahydrobenzo system with the target compound but lacking the diazepine ring .

Functional Divergence :

  • Pharmacology: These compounds act as cannabinoid receptor agonists, whereas benzodiazepines typically target GABA receptors. The 2-pyridyl group in the target compound could redirect selectivity toward kinase or protease inhibition, as seen in EGFR-targeted analogs .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Position 6 Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound Benzo[b][1,4]benzodiazepine 2-pyridyl N/A Hypothesized antioxidant/EGFR inhibition
WAY-299905 Benzo[b][1,4]benzodiazepine 4-nitrophenyl 363.42 DPPH scavenging (IC50 = 470 nM)
D9 (Caffeic Acid Amide) Tetrahydrobenzo[b][1,4]dioxocin 4-ethoxyphenyl N/A HepG2 IC50 = 0.79 μM; EGFR IC50 = 0.36 μM
JWH-051 Tetrahydrobenzo[c]chromene 2-methyloctan-2-yl N/A Cannabinoid receptor agonist

Table 2. Substituent Effects on Bioactivity

Substituent Type Example Compound Electronic Effect Impact on Activity
2-Pyridyl Target Compound Hydrogen-bond acceptor Potential enhanced receptor binding
4-Nitrophenyl WAY-299905 Electron-withdrawing Antioxidant activity
4-Ethoxyphenyl D9 Electron-donating Enhanced EGFR/HepG2 inhibition

Biological Activity

5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. Its unique structure contributes to its diverse biological activities, which have been the subject of various research studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzodiazepines exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized compounds displayed minimum inhibitory concentration (MIC) values lower than that of standard antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Bacterial Strain
5-Acetyl...0.10 - 1.00Gram-positive
5-Acetyl...0.50 - 2.50Gram-negative
Ciprofloxacin3.12 - 6.25Gram-positive
Ciprofloxacin3.12Gram-negative

This data indicates that the compound's derivatives may possess potential as novel antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that certain benzodiazepine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cells.

The biological activity of this compound is believed to be mediated through interactions with G protein-coupled receptors (GPCRs). These interactions can influence cellular signaling pathways that regulate various physiological responses .

Case Studies

  • Antimicrobial Study : A study involving the synthesis of several benzodiazepine derivatives showed that one specific derivative exhibited potent antibacterial activity against multiple strains of bacteria. The binding affinity of this compound was analyzed using molecular docking techniques, revealing significant interactions with bacterial proteins .
  • Antitumor Study : Another research project focused on the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .

Q & A

Q. Methodological Answer :

  • In vitro models :
    • Rat brain homogenates : Assess competitive binding using ³H-diazepam to quantify receptor occupancy .
    • HEK293 cells transfected with GABA-A subunits : Patch-clamp electrophysiology to measure chloride ion flux .
  • In vivo models :
    • Alcoholism-induced receptor downregulation in rats : Evaluate compound efficacy in reversing receptor density changes via autoradiography .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Q. Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • Mass spectrometry (MS) : Confirm molecular ions (e.g., m/z 386 for C20H10N4O3S analogs) and rule out impurities like unreacted aldehydes .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can reaction yields be optimized for analogs with bulky substituents (e.g., 2-pyridyl groups)?

Q. Methodological Answer :

  • Solvent optimization : Replace acetic acid with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalyst screening : Test Lewis acids like ZnCl₂ or Ce(SO₄)₂ to accelerate cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >65% .

Advanced: What computational methods predict the impact of substituents (e.g., acetyl groups) on bioactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution at the C-5 acetyl group to assess hydrogen-bonding potential with receptor residues .
  • Molecular docking (AutoDock Vina) : Simulate binding poses in GABA-A receptor pockets (PDB: 6HUP) to prioritize substituents with ΔG < −8 kcal/mol .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate acetyl group position with anxiolytic activity (R² > 0.85) .

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